Tert-butyl ((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamate
Overview
Description
Tert-butyl ((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxadiazole precursor. One common method involves the use of tert-butylamidoxime and an appropriate nitrile under catalytic conditions. For instance, p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) can be used as catalysts in a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, where the oxadiazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
Tert-butyl ((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl ((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
Oxazole Derivatives: Oxazoles are another class of five-membered heterocyclic compounds with one oxygen and one nitrogen atom.
Uniqueness
Tert-butyl ((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl carbamate group provides stability and potential for further functionalization, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c1-6-11-7(15-12-6)5-10-8(13)14-9(2,3)4/h5H2,1-4H3,(H,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDNIBNHJMVSLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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